2-(2-Bromo-4-formyl-6-methoxyphenoxy)acetic acid

Epigenetics Bromodomain Inhibition Chemical Probe Development

Fragment-based screening programs often stall when scaffolds lack orthogonal reactive handles for library expansion. This trisubstituted phenoxyacetic acid eliminates that bottleneck with a unique 2-bromo-4-formyl-6-methoxy substitution pattern, enabling sequential Pd-catalyzed cross-coupling at the bromine position followed by aldehyde-based condensations (hydrazone, oxime, reductive amination) from a single core. • BRD4 BD1 Kd = 25 µM - validated fragment hit for bromodomain inhibitor programs • CYP1A2 IC50 = 20 µM - clean metabolic profile supports lead optimization • Caspase-6 Kd = 220-310 nM - tool compound for polypharmacology studies Supplied at ≥95% purity; ambient temperature shipping for global research supply.

Molecular Formula C10H9BrO5
Molecular Weight 289.08 g/mol
CAS No. 677012-43-0
Cat. No. B1268632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Bromo-4-formyl-6-methoxyphenoxy)acetic acid
CAS677012-43-0
Molecular FormulaC10H9BrO5
Molecular Weight289.08 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CC(=C1)C=O)Br)OCC(=O)O
InChIInChI=1S/C10H9BrO5/c1-15-8-3-6(4-12)2-7(11)10(8)16-5-9(13)14/h2-4H,5H2,1H3,(H,13,14)
InChIKeyPSNAZEXVUPWIHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Bromo-4-formyl-6-methoxyphenoxy)acetic Acid: A Multifunctional Phenoxyacetic Acid Scaffold for Advanced Chemical Biology and Medicinal Chemistry


2-(2-Bromo-4-formyl-6-methoxyphenoxy)acetic acid (CAS 677012-43-0) is a trisubstituted phenoxyacetic acid derivative featuring a unique combination of a bromine atom at the ortho-position, a formyl group at the para-position, and a methoxy group at the meta-position relative to the phenoxy oxygen . This specific substitution pattern confers a distinct chemical reactivity profile, enabling orthogonal derivatization strategies not accessible with simpler analogs . The compound serves as a versatile small molecule scaffold in drug discovery, particularly for generating focused libraries targeting bromodomains, kinases, and metabolic enzymes .

Why Analogs of 2-(2-Bromo-4-formyl-6-methoxyphenoxy)acetic Acid Cannot Be Considered Interchangeable in Research and Development


Substitution of 2-(2-bromo-4-formyl-6-methoxyphenoxy)acetic acid with closely related analogs, such as regioisomers with altered bromine/formyl/methoxy positions or derivatives lacking the methoxy group, is not scientifically sound due to profound differences in both target binding profiles and chemical reactivity [1]. For instance, the ortho-bromo substituent in this compound is critical for specific interactions with bromodomain pockets, while the para-formyl group provides a unique handle for bioconjugation and library synthesis that is absent in many commercially available alternatives [2]. These structural nuances translate directly into quantifiable differences in affinity, selectivity, and synthetic utility, making this specific compound a non-fungible asset for projects where precise molecular recognition or orthogonal reactivity is required .

Quantitative Differentiation of 2-(2-Bromo-4-formyl-6-methoxyphenoxy)acetic Acid: Comparative Binding, Enzyme Inhibition, and Reactivity Data


Moderate Affinity for BRD4 Bromodomain 1 Distinguishes it from Non-Brominated Phenoxyacetic Acid Analogs

The target compound exhibits a Kd of 25 µM (25,000 nM) for human BRD4 bromodomain 1 (BD1) in a competitive binding assay using T7 phage-infected E. coli expressed protein [1]. In contrast, the non-brominated analog 2-(4-formyl-2-methoxyphenoxy)acetic acid shows no detectable binding at concentrations up to 100 µM in similar assay formats, as reported in related chalcone derivative studies where bromine substitution was essential for activity [2]. This ~4-fold selectivity window provides a starting point for fragment-based lead optimization targeting epigenetic readers.

Epigenetics Bromodomain Inhibition Chemical Probe Development

Weak CYP1A2 Inhibition (IC50 = 20 µM) Indicates a Favorable Drug-Drug Interaction Profile Compared to More Potent Brominated Phenoxyacetic Acids

In human liver microsome assays with NADPH-generating system and isoform-specific probe substrates analyzed by LC-MS, the target compound inhibits CYP1A2 with an IC50 of 20,000 nM (20 µM) [1]. This is notably weaker than the structurally related 2-(2,6-dibromo-4-formylphenoxy)acetic acid, which shows CYP1A2 inhibition with an IC50 of 250 nM under comparable conditions [2]. The ~80-fold lower inhibitory potency of the mono-bromo derivative suggests a significantly reduced potential for CYP1A2-mediated drug-drug interactions, a critical advantage for selecting this scaffold in lead optimization campaigns.

Drug Metabolism Cytochrome P450 ADME-Tox

Ortho-Bromo Substitution Enables Unique Synthetic Reactivity Not Possible with Para-Bromo or Non-Brominated Regioisomers

The ortho-bromo substituent in 2-(2-bromo-4-formyl-6-methoxyphenoxy)acetic acid is positioned for participation in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling site-selective derivatization of the aromatic core . This is a critical differentiator from the regioisomeric 2-(4-bromo-2-formyl-6-methoxyphenoxy)acetic acid (CAS 20037-38-1), where the bromine is para to the ether linkage and ortho to the formyl group, resulting in a different steric and electronic environment that alters coupling yields and regioselectivity . The formyl group in the target compound can be selectively reduced or oxidized without affecting the bromine, providing a second orthogonal handle for library diversification .

Organic Synthesis Cross-Coupling Library Generation

Caspase-6 Binding Affinity (Kd = 220-310 nM) Reveals a Distinct Polypharmacology Profile Not Observed in Simpler Phenoxyacetic Acids

Surface Plasmon Resonance (SPR) studies reveal that the target compound binds to Caspase-6 (C163A mutant) with a Kd ranging from 220 to 310 nM depending on experimental conditions [1][2]. This nanomolar affinity is notably absent in the non-methoxylated analog 2-(4-bromo-2-formylphenoxy)acetic acid, which shows no significant caspase-6 binding in similar assays . The methoxy group at the 6-position appears to be a key determinant for this protein-ligand interaction, highlighting the importance of the full substitution pattern for achieving this specific polypharmacology.

Apoptosis Caspase Inhibition Polypharmacology

Optimal Research and Industrial Applications for 2-(2-Bromo-4-formyl-6-methoxyphenoxy)acetic Acid Based on Quantified Performance Attributes


Fragment-Based Epigenetic Probe Discovery Targeting BRD4 Bromodomains

With a validated Kd of 25 µM for BRD4 BD1 [1], this compound serves as a low-molecular-weight fragment hit suitable for structure-guided optimization. Its moderate affinity and clean CYP profile (IC50 = 20 µM for CYP1A2) [2] make it an ideal starting point for fragment growing or merging strategies aimed at developing selective bromodomain inhibitors for oncology and inflammation research.

Orthogonal Library Synthesis via Sequential Cross-Coupling and Aldehyde Derivatization

The presence of an ortho-bromo substituent and a para-formyl group provides two orthogonal reactive handles, enabling the rapid generation of diverse compound libraries . This scaffold can be systematically elaborated using palladium-catalyzed cross-couplings at the bromine position, followed by aldehyde-based condensations (e.g., hydrazone, oxime, or reductive amination) to explore chemical space around phenoxyacetic acid cores.

Mechanistic Studies of Caspase-6-Dependent Apoptosis Pathways

The nanomolar binding affinity to Caspase-6 (Kd = 220-310 nM) [3][4] positions this compound as a valuable chemical tool for dissecting caspase-6 biology. Researchers can use it to probe the role of caspase-6 in neurodegenerative diseases and cancer, leveraging its distinct polypharmacology profile that is absent in simpler phenoxyacetic acid derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2-Bromo-4-formyl-6-methoxyphenoxy)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.